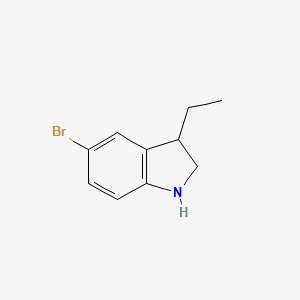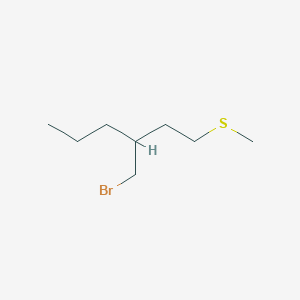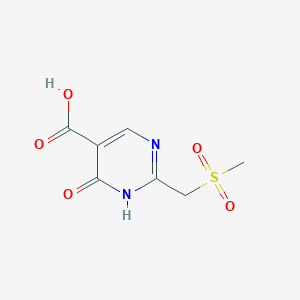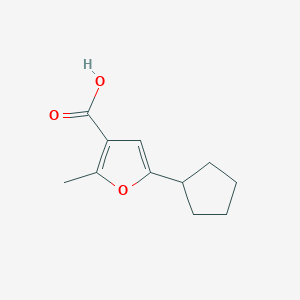![molecular formula C13H16O B13205910 4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)
4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-phenyl-7-oxabicyclo[410]heptane is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Méthodes De Préparation
The synthesis of 4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane can be achieved through several routes. One common method involves the reaction of phenylmagnesium bromide with 4-methyl-7-oxabicyclo[4.1.0]heptan-2-one. The reaction is typically carried out in an anhydrous ether solvent under reflux conditions. Another method involves the cyclization of 4-methyl-1-phenyl-1,6-heptadiene oxide using a Lewis acid catalyst such as boron trifluoride etherate .
Analyse Des Réactions Chimiques
4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions include ketones, carboxylic acids, and diols .
Applications De Recherche Scientifique
4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane can be compared with similar compounds such as:
Limonene oxide: Both compounds contain an oxirane ring, but limonene oxide has a different substitution pattern and is derived from limonene.
1-Phenyl-7-oxabicyclo[4.1.0]heptane: This compound is similar in structure but lacks the methyl group at the 4-position.
7-Oxabicyclo[2.2.1]heptane: This compound has a different bicyclic structure and is used in different applications
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16O |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
4-methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16O/c1-10-7-8-13(12(9-10)14-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Clé InChI |
MQJUQCDTXVLXJK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(C(C1)O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)


![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)




methanol](/img/structure/B13205888.png)




